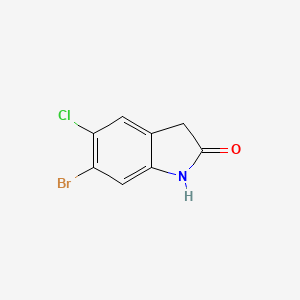

6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one

Description

BenchChem offers high-quality 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWNCPKNANWIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to offer valuable insights into its expected properties, potential synthetic routes, and promising applications. The insights provided are grounded in established chemical principles and data from authoritative sources.

Molecular Identity and Physicochemical Properties

6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one belongs to the class of substituted oxindoles, a core structure found in numerous biologically active compounds. The presence of both bromine and chlorine atoms on the benzene ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Value (Predicted or from Analogues) | Source |

| Molecular Formula | C₈H₅BrClNO | - |

| Molecular Weight | 246.49 g/mol | - |

| IUPAC Name | 6-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one | - |

| CAS Number | Not available | - |

| Physical Form | Expected to be a solid at room temperature. | |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | [1][2] |

| XLogP3 | 2.1 (Predicted for isomer 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one) | [3] |

Note: Some data is derived from the isomeric compound 5-bromo-6-chloro-2,3-dihydro-1H-indol-2-one due to the absence of specific data for the 6-bromo-5-chloro isomer.

The predicted XLogP3 value suggests moderate lipophilicity, a key parameter in determining a compound's potential for oral bioavailability and cell membrane permeability.

Synthesis Strategies: A Proposed Approach

A potential synthetic pathway is outlined in the patent literature for the isomeric 5-bromo-6-chloro-3-indoxyl esters, which involves the bromination of 4-chloro-2-aminobenzoic acid as a key step.[4] Adapting this, a synthetic chemist could envision a pathway starting from a suitably substituted aminobenzoic acid, followed by cyclization to form the oxindole ring.

Caption: A proposed workflow for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one.

Experimental Protocol Insight: The choice of halogenation reagent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and reaction conditions would be critical to control the regioselectivity of the halogenation on the aromatic ring. The subsequent cyclization to form the oxindole core is a key step that may require optimization of catalysts and reaction temperature.

Spectral Characterization (Predicted)

The structural elucidation of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one would rely on a combination of spectroscopic techniques. While experimental data is not available, we can predict the key spectral features.

Table 2: Predicted Spectral Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons in the region of 7.0-8.0 ppm. A singlet for the methylene protons (C3-H) around 3.5-4.0 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl carbon (C2) signal around 175-180 ppm. Signals for the aromatic carbons, with chemical shifts influenced by the bromo and chloro substituents. A signal for the methylene carbon (C3) around 35-40 ppm. |

| IR Spectroscopy | Characteristic C=O stretching vibration for the lactam carbonyl at ~1700-1720 cm⁻¹. N-H stretching vibration around 3200-3300 cm⁻¹. C-Br and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic M, M+2, and M+4 pattern. |

Potential Applications in Drug Discovery

The 5-chloro-indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[5] These activities often stem from the ability of the indole ring system to interact with various biological targets.

Anticancer and Kinase Inhibition: Derivatives of 5-chloro-indole have shown significant promise as anticancer agents.[5] They have been investigated as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[5][6] The halogen substituents on the indole ring can enhance binding affinity and selectivity for target proteins.[7] For instance, osimertinib, an indole-based drug, is a potent EGFR tyrosine kinase inhibitor.[6]

Neuroscience: The 5-chloro-indole core is also found in molecules that modulate neurological targets. For example, 5-chloro-indole has been identified as a positive allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT₃) receptor, a target relevant for conditions like chemotherapy-induced nausea and vomiting.[5]

Anticoagulants: Some 5-chloroindole derivatives have been explored as factor Xa inhibitors, which are important targets for the development of anticoagulant drugs.[8]

Caption: Potential therapeutic applications of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one. Based on the safety data for related halogenated indoles, the following recommendations are prudent.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] Avoid formation of dust and aerosols.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

Hazard Statements for Analogous Compounds: The following hazard statements have been associated with structurally similar compounds:

-

H315: Causes skin irritation.[13]

-

H319: Causes serious eye irritation.[13]

-

H335: May cause respiratory irritation.[13]

-

H302: Harmful if swallowed.[14]

Conclusion and Future Directions

6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one represents a promising, yet underexplored, chemical entity. The strategic placement of two different halogen atoms on the oxindole core suggests the potential for unique biological activities and improved pharmacokinetic properties. While this guide has provided a foundational understanding based on analogous structures, further experimental work is necessary to fully elucidate the properties and potential of this compound.

Future research should focus on:

-

Developing and validating a robust synthetic route.

-

Comprehensive characterization using modern spectroscopic and analytical techniques.

-

Screening for biological activity against a panel of relevant targets, particularly kinases and receptors implicated in cancer and neurological disorders.

The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel halogenated oxindoles, paving the way for the discovery of new therapeutic agents.

References

-

PubChem. 6-Bromo-5-chloro-1H-indole. [Link]

-

PubChem. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. [Link]

-

PubChem. 6-bromo-2,3-dihydro-1H-indol-2-one. [Link]

-

National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

-

PubChem. 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one. [Link]

-

Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. [Link]

- Google Patents. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.

-

Royal Society of Chemistry. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles. [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

PubMed. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. [Link]

-

Glycosynth. 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. [Link]

-

MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]

-

GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]

-

Glycosynth. 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. [Link]

Sources

- 1. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]

- 2. Glycosynth - 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]

- 3. PubChemLite - 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.es [fishersci.es]

- 12. fishersci.com [fishersci.com]

- 13. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | C14H15BrClNO6 | CID 2733803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. labsolu.ca [labsolu.ca]

6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one chemical structure and IUPAC name

An In-depth Technical Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative of significant interest to the scientific research and drug development communities. The oxindole core is a well-established "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] This document details the compound's chemical identity, structural features, and physicochemical properties. Furthermore, it outlines a robust, plausible synthetic pathway with mechanistic insights and discusses its current and potential applications as a versatile building block in the synthesis of complex bioactive molecules, particularly in oncology and anti-inflammatory research.

Molecular Profile and Physicochemical Properties

6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, also known as 6-bromo-5-chloroindolin-2-one, is a disubstituted aromatic heterocyclic compound. The strategic placement of both bromine and chlorine atoms on the benzene ring provides unique electronic properties and offers multiple handles for synthetic diversification, making it a valuable intermediate in drug discovery programs.[2][3]

Chemical Structure and IUPAC Nomenclature

The definitive structure and nomenclature are foundational to understanding the reactivity and application of this molecule.

-

IUPAC Name: 6-bromo-5-chloro-1,3-dihydroindol-2-one[2]

-

Synonyms: 6-Bromo-5-chloroindolin-2-one, 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one[2][4]

Caption: 2D Chemical Structure of the title compound.

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The data below, sourced from chemical databases, provides key descriptors for 6-bromo-5-chloroindolin-2-one.

| Property | Value | Source |

| Molecular Weight | 246.49 g/mol | [2][4] |

| InChI Key | RJWNCPKNANWIGI-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1C2=C(N1)C=C(C(=C2)Cl)Br | [2] |

| Purity (Typical) | ≥97% | [2] |

| XLogP3 (Predicted) | 2.1 | [5] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to oxindoles exist, a highly effective and common strategy for constructing specifically substituted analogs involves the cyclization of an N-acyl aniline precursor. This approach offers excellent control over the final substitution pattern. Below is a proposed two-step synthesis starting from a commercially available aniline.

Proposed Synthetic Workflow

The synthesis proceeds via an initial acylation followed by an intramolecular Friedel-Crafts reaction to form the heterocyclic ring system.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol (Predictive)

This protocol is a representative procedure based on established methodologies for oxindole synthesis.

Step 1: Synthesis of N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide

-

Reaction Setup: To a solution of 4-bromo-3-chloroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask cooled to 0 °C, add pyridine (1.2 eq) as a base.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1M HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via recrystallization from ethanol/water.

-

Causality: Pyridine is used to neutralize the HCl gas generated during the acylation, preventing side reactions and driving the reaction to completion. The use of chloroacetyl chloride provides the necessary two-carbon electrophilic unit for the subsequent cyclization.

Step 2: Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend the N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide intermediate (1.0 eq) in a suitable solvent such as carbon disulfide (CS₂) or 1,2-dichloroethane (DCE).

-

Cyclization: Add aluminum chloride (AlCl₃, 2.0-3.0 eq) portion-wise. The addition is exothermic and may cause the solvent to reflux.

-

Reaction Progression: After the addition, heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.

-

Causality: Aluminum chloride acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the acetamide and the terminal chlorine, which facilitates an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation/alkylation) to form the five-membered lactam ring. The cyclization occurs para to the activating amino group and ortho to the bromo substituent.

Applications in Research and Drug Development

The true value of 6-bromo-5-chloroindolin-2-one lies in its utility as a molecular scaffold and synthetic intermediate. The presence of two distinct halogen atoms at specific positions allows for selective and differential functionalization.

A Privileged Scaffold for Kinase Inhibitors

The oxindole skeleton is a core component of several approved and investigational kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3]

-

Targeting EGFR: Derivatives of halogenated indoles have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies.[3][6] The chlorine and bromine atoms can form halogen bonds with amino acid residues in the kinase ATP-binding pocket, potentially enhancing binding affinity and selectivity.[3]

Platform for Synthetic Diversification

The bromine atom at the C6 position is particularly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of aryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.

Role in Anti-Inflammatory Drug Discovery

Indolin-2-one derivatives have also been investigated as anti-inflammatory agents.[7] By serving as a starting point for more complex molecules, 6-bromo-5-chloroindolin-2-one can be used to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or side-effect profiles.[7]

Conclusion

6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one is a high-value chemical entity for researchers in medicinal chemistry and organic synthesis. Its well-defined structure, coupled with the synthetic versatility afforded by its halogen substituents, makes it an ideal starting material for constructing sophisticated molecules aimed at modulating challenging biological targets. Its application as a core scaffold in the development of kinase inhibitors underscores its importance and positions it as a key building block for the next generation of targeted therapeutics.

References

- 6-bromo-5-chloro-2,3-dihydro-1H-indol-2-one Product Page. (n.d.). Google Cloud.

- 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460. (n.d.). PubChem.

- 6-Bromo-5-chloroindolin-2-one Product Page. (n.d.). Fluorochem.

- 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. (n.d.). Chem-Impex.

- 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one. (n.d.). PubChemLite.

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). MDPI.

- Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. (n.d.). Benchchem.

- Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. (n.d.). NIH.

- Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. (n.d.). Benchchem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. PubChemLite - 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-5-chloroindolin-2-one (CAS 1699598-91-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-bromo-5-chloroindolin-2-one, a halogenated indolinone scaffold of significant interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established methodologies to offer a robust framework for its evaluation as a research chemical, particularly as an intermediate in the development of targeted therapeutics.

Introduction: The Indolinone Scaffold in Drug Discovery

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its rigid, planar structure provides a versatile platform for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties. Notably, derivatives of indolin-2-one have emerged as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a key target for modern drug development.[3]

The subject of this guide, 6-bromo-5-chloroindolin-2-one, possesses a unique halogenation pattern on the benzene ring of the indolinone core. The presence of both bromine and chlorine substituents is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a drug candidate or a key building block for more complex molecules. While specific biological data for this compound is not extensively documented, its structural similarity to known kinase inhibitors suggests its potential utility in the synthesis of novel therapeutics targeting this enzyme class.

Physicochemical Properties: Predictions and Considerations

Precise experimental determination of the physicochemical properties of 6-bromo-5-chloroindolin-2-one is crucial for its application in drug discovery and development. In the absence of published experimental data, computational predictions and data from structurally similar compounds provide valuable initial estimates.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 6-bromo-5-chloroindolin-2-one and the experimentally relevant computed data for the closely related analog, 6-bromo-5-chloro-1H-indole. These values offer a baseline for understanding the compound's likely behavior in biological and chemical systems.

| Property | Predicted/Computed Value | Data Source |

| Molecular Formula | C₈H₅BrClNO | Fluorochem[4] |

| Molecular Weight | 246.49 g/mol | Calculated |

| Appearance | Powder or liquid | Amadis Chemical Co., Ltd. |

| Purity | 97% | Fluorochem[4] |

| Predicted XLogP3 | ~3.4 (for 6-bromo-5-chloro-1H-indole) | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem (Computed for 6-bromo-5-chloro-1H-indole)[5] |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed for 6-bromo-5-chloro-1H-indole)[5] |

| Rotatable Bond Count | 0 | PubChem (Computed for 6-bromo-5-chloro-1H-indole)[5] |

Note: The XLogP3 value is for the related compound 6-bromo-5-chloro-1H-indole and should be considered an approximation for 6-bromo-5-chloroindolin-2-one.

Causality Behind Physicochemical Properties

-

Lipophilicity (LogP): The predicted LogP value suggests that 6-bromo-5-chloroindolin-2-one is a lipophilic molecule. The presence of the halogen atoms (bromine and chlorine) significantly contributes to this lipophilicity, which is a critical factor for cell membrane permeability and potential blood-brain barrier penetration. However, high lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance.

-

Solubility: The lipophilic nature of the compound suggests that it will have low solubility in aqueous media but should be soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] This is a key consideration for formulation and in vitro assay development.

-

pKa: The acidity of the N-H proton on the indolinone ring is an important parameter influencing the compound's ionization state at physiological pH. While no experimental pKa is available, it is expected to be weakly acidic, similar to other indolinone derivatives. The electron-withdrawing effects of the halogen substituents may slightly increase the acidity of this proton.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Pathway

A potential synthetic route to 6-bromo-5-chloroindolin-2-one could start from a suitably substituted aniline derivative, followed by cyclization to form the indolinone ring. A key intermediate would be a substituted 2-nitrophenylacetic acid, which can be reduced and cyclized.

Sources

- 1. growingscience.com [growingscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tyrosine kinase inhibition: an approach to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 192799-05-6 CAS MSDS (6-Bromo-5-chloro-1H-indole-2,3-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Characterization of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic compound 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, also known as 6-bromo-5-chlorooxindole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a thorough understanding of the structural characterization of this and related heterocyclic compounds. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established principles of spectroscopic analysis and data from analogous structures to provide a robust, predictive framework for its characterization.

Introduction

6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one is a halogenated derivative of the oxindole scaffold, a core structure found in numerous biologically active compounds and natural products. The precise substitution pattern of bromine and chlorine on the aromatic ring significantly influences its physicochemical properties and potential biological activity. Accurate structural elucidation through spectroscopic methods is therefore a critical step in its synthesis and application. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound, offering a detailed rationale for the expected spectral features.

Molecular Structure and Numbering

The structure of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one with the standard numbering convention for the oxindole ring system is presented below. This numbering will be used for the assignment of spectroscopic signals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, both ¹H and ¹³C NMR will provide key information about the electronic environment of each atom.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring, the methylene group at C3, and the N-H group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the halogen substituents.

Experimental Considerations:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for oxindole derivatives, as it effectively solubilizes the compound and its N-H proton is readily observable.

-

Spectrometer Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~ 7.5 - 7.7 | s | - | This proton is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the overall electron-withdrawing nature of the substituted ring. |

| H-7 | ~ 7.3 - 7.5 | s | - | This proton is also a singlet with no neighboring protons. It is expected to be slightly upfield compared to H-4 due to being ortho to the amide nitrogen and meta to the bromine. |

| H-3 | ~ 3.6 - 3.8 | s | - | The two protons on C3 are equivalent and appear as a singlet. Their chemical shift is characteristic of a methylene group adjacent to a carbonyl group. |

| N-H | ~ 10.5 - 11.0 | s (broad) | - | The amide proton is typically broad and appears at a very downfield chemical shift, which is characteristic for this functional group in DMSO-d₆. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. In less polar solvents like CDCl₃, the N-H proton signal can be very broad or even exchange with trace amounts of water, making it difficult to observe. DMSO, being a hydrogen bond acceptor, helps to sharpen the N-H signal and shift it downfield, confirming its presence.

B. Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum is based on the well-documented substituent effects on the chemical shifts of the oxindole core. A comprehensive study on substituent-induced chemical shifts in a large series of oxindoles provides a strong basis for these predictions.[1][2]

Experimental Protocol: Standard ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Instrument Setup: Use a broadband probe on a spectrometer operating at a frequency of 100 MHz or higher.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on the sample concentration.

-

-

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 175 - 177 | The carbonyl carbon, highly deshielded due to the double bond to oxygen. |

| C-7a | ~ 142 - 144 | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and the aromatic system. |

| C-3a | ~ 128 - 130 | Quaternary carbon at the other ring junction, influenced by the aromatic ring and the carbonyl group. |

| C-5 | ~ 125 - 127 | Carbon bearing the chlorine atom. The chemical shift is influenced by the inductive effect of the chlorine. |

| C-4 | ~ 123 - 125 | Aromatic CH carbon, deshielded by the adjacent chlorine. |

| C-6 | ~ 115 - 117 | Carbon bearing the bromine atom. The heavy atom effect of bromine typically results in a more shielded (upfield) chemical shift compared to what might be expected from its electronegativity alone. |

| C-7 | ~ 110 - 112 | Aromatic CH carbon, influenced by the adjacent nitrogen and bromine. |

| C-3 | ~ 35 - 37 | Methylene carbon adjacent to the carbonyl group. |

Workflow for ¹³C NMR Prediction:

Caption: Predictive workflow for ¹³C NMR chemical shifts.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic distribution is a key diagnostic feature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

Predicted Mass Spectrum:

The molecular formula of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one is C₈H₅BrClNO.

-

Molecular Ion (M⁺): The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion. The most abundant peaks will be:

-

m/z ~275: [C₈H₅⁷⁹Br³⁵ClNO]⁺

-

m/z ~277: [C₈H₅⁸¹Br³⁵ClNO]⁺ and [C₈H₅⁷⁹Br³⁷ClNO]⁺

-

m/z ~279: [C₈H₅⁸¹Br³⁷ClNO]⁺

-

The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.[3][4]

Isotopic Pattern Visualization:

Caption: Expected isotopic pattern for the molecular ion.

-

Key Fragmentation Pathways:

-

Loss of Br•: A significant fragment corresponding to [M - Br]⁺.

-

Loss of Cl•: A fragment corresponding to [M - Cl]⁺.

-

Loss of CO: A common fragmentation for carbonyl-containing compounds, leading to [M - CO]⁺.

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~ 3200 - 3300 | N-H stretch (amide) | Medium | Characteristic for a secondary amide. The position can be influenced by hydrogen bonding in the solid state. |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Typical for C-H bonds on an aromatic ring. |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | Weak | Corresponding to the methylene group at C3. |

| ~ 1700 - 1720 | C=O stretch (amide, lactam) | Strong | A very strong and sharp absorption characteristic of the five-membered lactam ring carbonyl. |

| ~ 1600 - 1620 | C=C stretch (aromatic) | Medium | Characteristic of the aromatic ring. |

| ~ 1450 - 1480 | C=C stretch (aromatic) | Medium | Another characteristic absorption for the aromatic ring. |

| ~ 1100 - 1000 | C-Cl stretch | Medium-Strong | In the fingerprint region, indicative of the chloro-substituent. |

| ~ 600 - 700 | C-Br stretch | Medium-Strong | In the fingerprint region, indicative of the bromo-substituent. |

Data Interpretation Logic:

Caption: Key diagnostic regions in the predicted IR spectrum.

Conclusion

The spectroscopic data presented in this guide provide a robust predictive framework for the structural characterization of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one. The predicted ¹H and ¹³C NMR chemical shifts, the characteristic isotopic pattern in the mass spectrum, and the key vibrational frequencies in the IR spectrum together form a unique spectroscopic signature for this molecule. This information will be invaluable for researchers in confirming the identity and purity of this compound in synthetic and medicinal chemistry applications. It is recommended that this predictive data be used in conjunction with experimental data for definitive structural confirmation.

References

-

Szántay, C., et al. (2004). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. Magnetic Resonance in Chemistry, 42(8), 733-739. Available at: [Link]

-

Szántay, C., et al. (2004). Interpretation of substituent-induced C NMR chemical shifts of oxindolesw. RSC Publishing. Available at: [Link]

-

Toure, H., et al. (1992). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. Spectroscopy Letters, 25(2), 293-300. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6-Bromo-5-chloro-1H-indole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6-Bromoindole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. PubChem. Available at: [Link]

-

J&K Scientific. (n.d.). 5-Bromo-6-chloro-2,3-dihydro-1H-indol-2-one. Available at: [Link]

-

Organic Letters. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. ACS Publications. Available at: [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and characterization of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors. Enhancement of ambipolar charge transport through synthetic tailoring of alkyl substituents. Available at: [Link]

-

PubChemLite. (n.d.). 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one. Available at: [Link]

-

SpectraBase. (n.d.). 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-. Available at: [Link]

-

SpectraBase. (n.d.). 5-bromo-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. Available at: [Link]

Sources

- 1. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

Mass spectrometry of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the mass spectrometric analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond procedural lists to explain the causal reasoning behind methodological choices. We will explore the unique isotopic signature of this di-halogenated compound, predict its fragmentation behavior, and provide robust, self-validating experimental protocols.

Introduction: The Analytical Imperative

6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one belongs to the oxindole class of heterocyclic compounds. Oxindole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as anticancer, antiviral, and antimicrobial therapeutics.[1] The incorporation of both bromine and chlorine atoms into the structure not only modulates its biological activity but also presents a unique and highly specific signature for mass spectrometric detection.

Accurate characterization and quantification of such molecules are paramount in drug discovery and development, from early-stage metabolic profiling to late-stage quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[2][3] This guide provides the foundational principles and practical methodologies for the successful MS analysis of this specific compound.

Physicochemical Properties & Isotopic Complexity

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method. The structure contains a polar lactam moiety, making it suitable for reversed-phase chromatography and soft ionization techniques.

The most critical feature for mass spectrometry is the presence of one bromine and one chlorine atom. Both elements have two stable isotopes with significant natural abundance, which creates a distinctive isotopic pattern for the molecular ion.[4]

-

Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[5]

-

Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of approximately 1:1.[5]

This combination results in a characteristic cluster of peaks (M, M+2, M+4) in the mass spectrum, where the 'M' peak represents the molecule containing the lightest isotopes (³⁵Cl and ⁷⁹Br). The presence and relative intensity of this cluster provide a powerful, inherent validation of the compound's identity.

Table 1: Physicochemical & Isotopic Data for 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClNO | PubChem |

| Average Mass | 262.49 g/mol | PubChem |

| Monoisotopic Mass (M) | 260.92464 Da | Calculated |

| Isotopic Variant (M+2) | 262.92261 Da | Calculated |

| Isotopic Variant (M+4) | 264.92028 Da | Calculated |

Table 2: Predicted Isotopic Distribution for the Molecular Ion Cluster

| Ion | Contributing Isotopes | Calculated m/z | Expected Relative Intensity |

| M | ⁷⁹Br, ³⁵Cl | 260.92 | 100% |

| M+2 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | 262.92 | 129.8% (75.7% + 54.1%) |

| M+4 | ⁸¹Br, ³⁷Cl | 264.92 | 42.4% |

Note: Intensities are calculated based on isotopic abundances and combinatorial probability. The M+2 peak is a composite of two isotopic combinations.

Experimental Design: Ionization & Instrumentation

The choice of ionization source and mass analyzer is dictated by the analyte's chemistry and the analytical goal. For a polar, non-volatile molecule like our target compound, soft ionization techniques are required to preserve the molecular ion for fragmentation analysis.

Rationale for Ionization Mode Selection

-

Electrospray Ionization (ESI): This is the preferred method. The oxindole structure contains a lactam functional group with a nitrogen atom that is readily protonated in an acidic mobile phase, yielding a strong [M+H]⁺ ion.[6][7] ESI is a soft ionization technique that imparts minimal internal energy, ensuring the molecular ion remains intact for subsequent MS/MS analysis.[7]

-

Atmospheric Pressure Chemical Ionization (APCI): While APCI is effective for thermally stable compounds of medium polarity, it often requires vaporization at high temperatures, which can risk thermal degradation of complex pharmaceutical molecules.[8][9] Given the efficiency of ESI for this compound class, it remains the superior choice.

Mass Analyzer Selection: The Right Tool for the Job

-

Triple Quadrupole (QqQ): For quantitative analysis, a QqQ instrument operating in Selected Reaction Monitoring (SRM) mode is the gold standard.[10] It offers exceptional sensitivity and selectivity by isolating a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 261.9) and monitoring for a specific, high-abundance fragment ion. This specificity is crucial for detection in complex matrices like plasma or tissue extracts.

-

Time-of-Flight (TOF) and Orbitrap: For qualitative analysis, metabolite identification, and structural confirmation, high-resolution accurate mass (HRAM) analyzers are indispensable. They can determine the m/z of ions with high precision, allowing for the confident determination of elemental composition and differentiation from isobaric interferences.

Standardized Analytical Workflow

A robust and reproducible analysis relies on a well-defined workflow. The following diagram and protocol outline a standard approach for the LC-MS/MS analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one.

Caption: Standard LC-MS/MS workflow for analysis.

Experimental Protocol: Quantitative Analysis via LC-MS/MS (SRM)

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one in methanol. Serially dilute with 50:50 acetonitrile:water to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.

-

Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for analysis.

-

LC-MS/MS System Configuration: Utilize a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Chromatographic & MS Conditions:

Table 3: Recommended LC-MS/MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and peak shape for polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for efficient ESI. |

| Mobile Phase B | 0.1% Acetonitrile | Standard organic eluent for reversed-phase. |

| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |

| Gradient | 5% B to 95% B over 3 min | Ensures elution of the analyte and washout of contaminants. |

| Injection Volume | 5 µL | Standard volume to balance sensitivity and peak shape. |

| Ionization Mode | ESI Positive | Targets the protonated [M+H]⁺ ion. |

| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |

| Source Temp. | 120 °C | Minimizes thermal degradation. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |

| SRM Transition | Q1: 261.9 -> Q3: [Fragment m/z] | Monitors the transition from the precursor to a specific, stable product ion. |

Tandem MS: Deciphering the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and achieving high selectivity.[10] By isolating the protonated molecular ion ([M+H]⁺, m/z 261.9) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint. The fragmentation of heterocyclic systems often involves characteristic losses of small neutral molecules and ring cleavages.[11][12]

For the [M+H]⁺ ion of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, the most probable fragmentation pathways involve:

-

Loss of Carbon Monoxide (CO): The lactam carbonyl group is susceptible to cleavage, leading to the loss of a neutral CO molecule (28 Da). This is a common fragmentation route for oxindoles.[1]

-

Halogen Loss: Cleavage of the C-Br or C-Cl bond can result in the loss of a bromine or chlorine radical.

-

Sequential Losses: Primary fragments can undergo further dissociation, such as the loss of a halogen following the initial loss of CO.

Caption: Proposed major fragmentation pathways.

Table 4: Predicted Key Fragment Ions from [C₈H₆BrClNO]⁺

| Precursor m/z (Isotopologue) | Fragment Ion | Proposed Neutral Loss | Fragment m/z (Isotopologue) | Causality |

| 261.9 (⁷⁹Br, ³⁵Cl) | [M+H-CO]⁺ | CO | 233.9 (⁷⁹Br, ³⁵Cl) | Characteristic loss from lactam ring. |

| 261.9 (⁷⁹Br, ³⁵Cl) | [M+H-Br]⁺ | Br• | 183.0 (³⁵Cl) | Cleavage of the weaker C-Br bond. |

| 233.9 (⁷⁹Br, ³⁵Cl) | [M+H-CO-Cl]⁺ | Cl• | 198.9 (⁷⁹Br) | Secondary fragmentation after ring opening. |

The most intense and stable fragment should be selected for the SRM transition to maximize sensitivity in quantitative assays. The loss of CO is typically a high-abundance pathway and the resulting fragment at m/z 233.9 would be an excellent candidate for Q3 monitoring.

Conclusion

The mass spectrometric analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one is a clear demonstration of how fundamental chemical principles inform robust analytical strategy. The compound's unique di-halogenated nature provides a powerful isotopic signature for confident identification. A method employing liquid chromatography coupled with electrospray ionization and tandem mass spectrometry (LC-ESI-MS/MS) offers the sensitivity, specificity, and structural information required for demanding applications in pharmaceutical research and development. By understanding the causality behind ionization, fragmentation, and instrumentation choices, scientists can develop self-validating methods capable of producing high-quality, defensible data.

References

- Vertex AI Search. Radicals and Mass Spectrometry (MS) Spring 2021.

- National Center for Biotechnology Information. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. PubChem Compound Summary.

- Glycosynth. 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside.

- MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.

- National Center for Biotechnology Information. 6-Bromo-5-chloro-1H-indole. PubChem Compound Summary.

- Khetmalis, Y.M. et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.

- CymitQuimica. 5-Bromo-6-chloro-2,3-dihydro-1H-indol-2-one.

- Moravský, L. et al. (2022). Negative Atmospheric Pressure Chemical Ionization of Chlorinated Hydrocarbons Studied by Ion Mobility Spectrometry (IMS) and IMS-MS Techniques. Journal of the American Society for Mass Spectrometry.

- Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. (2020).

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025).

- Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.

- PubMed. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. (2006).

- PubMed. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023).

- ResearchGate. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025).

- ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025).

- National Institutes of Health. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017).

- National Institutes of Health. Mass Spectrometry Imaging for Drugs and Metabolites.

- Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.

- RSC Publishing. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023).

- Chemistry Steps. Isotopes in Mass Spectrometry.

- National Institutes of Health. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.

- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018).

- PubMed. Negative Atmospheric Pressure Chemical Ionization of Chlorinated Hydrocarbons Studied by Ion Mobility Spectrometry (IMS) and IMS-MS Techniques. (2022).

- National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019).

- NIST. Cyclohexane, 1-bromo-2-chloro-, cis-. WebBook.

- Wikipedia. Tandem mass spectrometry.

- Echemi. 5-Bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one.

- Wikipedia. Atmospheric-pressure chemical ionization.

- National Institutes of Health. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid.

- Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023).

- ACS Publications. Mass spectrometry of simple indoles. The Journal of Organic Chemistry.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Wikipedia. Electrospray ionization.

- National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). (2025).

- YouTube. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? - Chemistry For Everyone. (2025).

- Covalent Logic. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Potential of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one

Introduction: The Privileged Oxindole Scaffold and the Influence of Halogenation

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] This heterocyclic moiety is recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the oxindole core allows for chemical modifications that can fine-tune its pharmacological profile.

The introduction of halogen atoms, such as bromine and chlorine, into organic molecules is a well-established strategy in drug discovery to enhance biological activity.[4][5] Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, bromo and chloro substitutions on aromatic rings have been shown to be critical for the anticancer and antimicrobial efficacy of various heterocyclic compounds.[4][5] This guide focuses on the potential biological activities of a di-halogenated oxindole derivative, 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one, and provides a comprehensive framework for its investigation.

Chemical Profile of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one

Structure:

IUPAC Name: 6-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one

CAS Number: 1153885-37-0[6]

Molecular Formula: C₈H₅BrClNO

Molecular Weight: 246.49 g/mol

This compound is commercially available from suppliers of fine chemicals for research purposes, facilitating its investigation without the immediate need for custom synthesis.[6]

Hypothesized Biological Activities and Investigational Workflows

Based on the extensive literature on halogenated indole and oxindole derivatives, we can hypothesize several promising avenues for the biological activity of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one. This section outlines detailed experimental workflows to systematically evaluate these hypotheses.

Anticancer Potential

Many oxindole derivatives are potent anticancer agents, often acting as kinase inhibitors.[3][7] The halogenation pattern of the subject compound suggests that it may exhibit significant cytotoxic and antiproliferative effects.

Caption: Workflow for investigating anticancer activity.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HT29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation and Treatment: Prepare a 10 mM stock solution of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the media containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Rationale: This assay provides a quantitative measure of the compound's ability to reduce the viability of cancer cells, a primary indicator of potential anticancer activity. The choice of cell lines from different cancer types helps to assess the breadth of its activity.

| Cell Line | Cancer Type | 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast | Hypothetical Value | 0.8 ± 0.1 |

| A549 | Lung | Hypothetical Value | 1.2 ± 0.2 |

| HT29 | Colon | Hypothetical Value | 1.5 ± 0.3 |

Antimicrobial Activity

Halogenated indoles are known to possess antimicrobial properties.[4][7] The bromo and chloro substituents on the oxindole ring may enable the compound to disrupt bacterial or fungal cell membranes or inhibit essential enzymes.

Caption: Workflow for antimicrobial activity screening.

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). Dilute the cultures to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to each well. Add 50 µL of a 2x concentrated stock of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized microbial suspension to each well.

-

Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a vehicle control (DMSO in broth with inoculum).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: This method is the gold standard for determining the potency of a potential antimicrobial agent against a range of clinically relevant pathogens.

Enzyme Inhibition

The oxindole core is a key feature of many enzyme inhibitors, particularly protein kinase inhibitors.[3] The specific halogenation pattern might confer selectivity and potency towards certain enzymes.

Caption: General workflow for enzyme inhibition assays.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.

-

Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one, followed by 50 µL of AChE solution. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add 50 µL of DTNB and 25 µL of ATCI to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the control (enzyme without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rationale: This is a well-established and robust colorimetric assay to screen for inhibitors of cholinesterases, enzymes relevant in neurodegenerative diseases.[8] The general principle can be adapted to other enzymes with suitable substrates.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to elucidating the potential biological activities of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one. The proposed workflows for anticancer, antimicrobial, and enzyme inhibitory screening are based on established methodologies and the known pharmacological profiles of related halogenated oxindoles. Positive results in any of these primary screens would warrant further investigation into the mechanism of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. The multifaceted potential of the oxindole scaffold, enhanced by its halogenation pattern, makes this compound a compelling candidate for further research in drug discovery.

References

-

PubMed. (n.d.). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved January 20, 2026, from [Link]

-

ScienceDirect. (2022, March 23). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Novel oxindole derivatives and their biological activity. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Retrieved January 20, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents: Future Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved January 20, 2026, from [Link]

-

MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). A novel mechanism-based inhibitor (6'-bromo-5', 6'-didehydro-6'-deoxy-6'-fluorohomoadenosine) that covalently modifies human placental S-adenosylhomocysteine hydrolase. Retrieved January 20, 2026, from [Link]

-

NIH. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Bacterial chemistry. VI. Biological activities and cytotoxicity of 1,3-dihydro-2H-indol-2-one derivatives. Retrieved January 20, 2026, from [Link]

-

Phys.org. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Retrieved January 20, 2026, from [Link]

-

PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (2025, August 28). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.

-

ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. Retrieved January 20, 2026, from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Retrieved January 20, 2026, from [Link]

-

YouTube. (2017, April 26). Biochemistry | Enzyme Inhibition. Retrieved January 20, 2026, from [Link]

Sources

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells [mdpi.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-6-chloro-2,3-dihydro-1H-indol-2-one | CymitQuimica [cymitquimica.com]

- 7. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Nucleus, Halogenated: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] The strategic introduction of halogen atoms onto this scaffold represents a powerful and widely utilized strategy in drug design. Halogenation profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[4][5] This guide provides a comprehensive overview of halogenated indole derivatives, exploring their origins in nature, synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications across oncology, neurodegenerative disorders, and infectious diseases. We delve into the mechanistic underpinnings of their activity, with a special focus on the increasingly appreciated role of halogen bonding in achieving high-affinity and selective ligand-protein interactions.

Nature's Blueprint: Halogenated Indoles from Marine Environments

The marine ecosystem is a prolific source of structurally unique and biologically active natural products, many of which are halogenated.[6][7] Marine invertebrates, in particular, produce a remarkable diversity of halogenated indole alkaloids, which serve as lead compounds for drug discovery.[6][8][9] Brominated derivatives are especially abundant, a phenomenon attributed to the relative ease with which marine organisms can oxidize bromide compared to chloride, despite the latter's much higher concentration in seawater.[6]

Key classes of marine-derived halogenated indoles include:

-

Meridianins: Isolated from the ascidian Aplidium meridianum, these compounds feature a brominated or hydroxylated indole nucleus linked to a 2-aminopyrimidine ring.[6] They are potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), and exhibit significant antitumor activity.[6]

-

Aplysinopsins: Found in marine sponges, these derivatives are characterized by an indole ring connected to a creatonine moiety. Bromination at the C6 position of the indole ring has been shown to be important for their binding affinity and selectivity for serotonin 5-HT2C receptors.[6]

-

Variolins: Related to the meridianins, these alkaloids were isolated from the Antarctic sponge Kirkpatrickia varialosa. Although the natural variolins are not halogenated, their scaffold has inspired the synthesis of halogenated hybrid molecules ("meriolins") with potent kinase inhibitory activity.[6]

The profound influence of halogenation on biological activity is a recurring theme. For instance, studies on meridianins have revealed that the position and number of bromine substituents are critical for kinase inhibitory potency. A single bromine at position 5 or 6 enhances activity, while di-bromination can sometimes reduce it, highlighting the nuanced structure-activity relationships.[6]

Synthesis of Halogenated Indole Scaffolds

The generation of diverse libraries of halogenated indoles for medicinal chemistry programs relies on robust and flexible synthetic strategies. Two primary approaches are employed: the direct halogenation of a pre-existing indole core and the construction of the indole ring from halogenated precursors. More recently, biocatalytic methods have emerged as a green chemistry alternative.

Chemical Synthesis

-

Direct Electrophilic Halogenation: This is the most common method for introducing a halogen at the electron-rich C3 position of the indole ring. Standard halogenating reagents like N-halosuccinimides (NBS, NCS, NIS) are frequently used.[10]

-

Indole Ring Formation from Halogenated Precursors: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, using o-haloaniline derivatives are powerful alternatives that allow for diverse substitution patterns.[11] Another strategy involves the oxidative cyclization of 2-alkenylanilines, which can be prepared from corresponding o-bromoanilines.[12] A cascade oxidative cyclization/halogenation of 2-alkenylanilines offers a direct route to 3-haloindoles.[10]

Enzymatic Halogenation

Biocatalytic C-H halogenation offers significant advantages over traditional chemical methods, including exceptional regio- and stereoselectivity under environmentally benign conditions.[13][14] Flavin-dependent halogenase (FDH) enzymes are particularly noteworthy.[15] These enzymes can halogenate free tryptophan or indole at specific positions on the aromatic ring, a feat that is challenging to achieve with conventional chemistry.[16][17] For example, the enzyme RebH selectively halogenates tryptophan at the C7 position, while BrvH shows high activity for C3-bromination of free indole.[13][17]

Experimental Protocol: General Procedure for Synthesis of 3-Bromoindoles

This protocol describes a typical cascade oxidative cyclization/bromination of 2-alkenylanilines mediated by phenyliodine(III) diacetate (PIDA) and lithium bromide (LiBr), adapted from established methodologies.[10]

Materials:

-

2-alkenylaniline derivative (1.0 eq)

-

Phenyliodine(III) diacetate (PIDA) (1.5 eq)

-

Lithium bromide (LiBr) (2.0 eq)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the 2-alkenylaniline (0.2 mmol, 1.0 eq) in HFIP (2.0 mL) in a sealed tube, add LiBr (0.4 mmol, 2.0 eq).

-

Add PIDA (0.3 mmol, 1.5 eq) to the mixture in one portion at room temperature.

-

Seal the tube and stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding saturated aqueous Na2S2O3 (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of 5% EtOAc in PE) to afford the desired 3-bromoindole product.[10]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Halogenated indoles have demonstrated therapeutic potential across a spectrum of diseases. The halogen atom is not merely a passive substituent but an active contributor to the molecule's pharmacodynamic and pharmacokinetic profile.

Anticancer Agents

The indole scaffold is found in numerous clinically approved anticancer drugs, and halogenation is a key feature in many promising investigational agents.[18][19][20]

-

Kinase Inhibition: Halogenated indoles are potent inhibitors of various protein kinases implicated in cancer progression. Sunitinib, an FDA-approved drug, features a fluoro-substituted indolin-2-one core and inhibits receptor tyrosine kinases like VEGFR and PDGFR.[21] The position of the halogen is critical; for many pyrrole indolin-2-one derivatives, a C5-halogen forms favorable hydrophobic interactions within the ATP-binding pocket.[21] Halogenated indoles have also been developed as potent inhibitors of DYRK1A and Pim kinases.[22][23]

-

Tubulin Polymerization Inhibition: Vinca alkaloids, which contain an indole core, are classic microtubule-destabilizing agents.[18] Synthetic halogenated indole derivatives have been designed to mimic this activity, often showing that halogen substitutions significantly enhance antiproliferative effects.[18][24]

| Compound | Halogenation Pattern | Target Kinase | IC50 (µM) | Reference |